molecular formula C4H9NO B074207 N-Methylpropionamide CAS No. 1187-58-2

N-Methylpropionamide

Cat. No. B074207
CAS RN: 1187-58-2
M. Wt: 87.12 g/mol
InChI Key: QJQAMHYHNCADNR-UHFFFAOYSA-N
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Description

N-Methylpropionamide is a chemical compound that has been studied for its various chemical and physical properties. Research in this area has primarily focused on its molecular structure, synthesis methods, chemical reactions, and physical and chemical properties.

Synthesis Analysis

One prominent method for synthesizing N-Methylpropionamide involves a one-pot tandem hydroformylation-hydrogenation sequence, which has been shown to yield 3-Hydroxy-2-methylpropionamide with excellent conversion and high selectivity from acrylamide (García et al., 2006). This process is catalyzed by Rh/PPh3 and Raney Ni.

Molecular Structure Analysis

The molecular structure of N-Methylpropionamide has been extensively studied using techniques like NMR and IR spectroscopy. It has been found to exist in the form of two rotational isomers with specific enthalpy and entropy differences, highlighting the compound's dynamic conformations (Loevy et al., 1978).

Chemical Reactions and Properties

Research has delved into the chemical behaviors of N-Methylpropionamide, including its role in various reactions. For example, it has been involved in hydrogen bonding studies, indicating its potential in forming N–H...O hydrogen bonded complexes (Nikolić et al., 2007).

Physical Properties Analysis

The physical properties of N-Methylpropionamide, such as its thermodynamic parameters and solubility, have been analyzed through spectroscopic data. Studies have shown that its addition to water produces an initial structure-making effect, followed by a structure-breaking effect with further addition (Hinton & Westerman, 1970).

Chemical Properties Analysis

The chemical properties of N-Methylpropionamide have been explored through various studies, including its ion-solvent interactions and its ability to participate in hydrogen bonding. It appears that N-Methylpropionamide acts as a net structure breaker in solvents like N-methylformamide and N-methylpropionamide (Singh & Gopal, 1972).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Electroanalytical Chemistry .

Summary of the Application

N-Methylpropionamide (abbreviated NMP) is used as an electrolytic solvent due to its high dielectric constant . This property, along with a wide liquid range and good chemical and thermal stability, makes NMP valuable for electrochemical research .

Results or Outcomes

At -40°C, the dielectric constant of the undercooled liquid is 341.1, one of the highest reported for a non-ionic liquid . This high dielectric constant makes NMP an interesting and valuable solvent for electrochemical research .

Phase Separation Investigation

Specific Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

N-Methylpropionamide has been used to investigate amide-induced phase separation of hexafluoro-2-propanol-water mixtures .

Safety And Hazards

When handling N-Methylpropionamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQAMHYHNCADNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061583
Record name Propanamide, N-methyl-
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Molecular Weight

87.12 g/mol
Source PubChem
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Product Name

N-Methylpropionamide

CAS RN

1187-58-2
Record name N-Methylpropionamide
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Record name N-Methylpropanamide
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Record name N-Methylpropionamide
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Record name N-METHYLPROPANAMIDE
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Synthesis routes and methods

Procedure details

The applicants have previously reported the dehydrogenative coupling of alcohols with amines to form amides, catalyzed by complex 1, with liberation of hydrogen gas (Gunanathan 2007). To explore whether it might be possible to reverse this reaction by the application of hydrogen pressure, complexes 1-4 were tested as catalysts for the hydrogenation of amides. Thus, upon treatment of N-benzyl-2-methoxyacetamide with dihydrogen (10 atm) at 110° C. (bath temperature) in dry THF for 48 h with a catalytic amount of 1 (1 mol %), 62.7% of 2-methoxyethanol and 62.0% of benzyl amine were obtained. Performing the reaction at 140° C. using 1,4-dioxane as solvent did not significantly improve the yield (alcohol yield 66.3%). It was significant that the reaction was selective and the corresponding secondary amine was not observed. Under the same conditions complex 2 was inactive. Remarkably, employing complex 3 (1 mol %) as catalyst, hydrogenation of N-benzyl-2-methoxyacetamide under identical conditions (THF, 110° C.) resulted in the selective formation of 89.2% 2-methoxyethanol and 89.6% benzyl amine (Table 1B, entry 1). Thus, the normally observed C—O hydrogenolysis did not take place at all. Of practical significance, the air-stable complex 4 (which is stable in air for at least two days in solution) in the presence of one equivalent (relative to Ru) of base also efficiently catalyzes the hydrogenation of amides to alcohols and amines, by generation of the catalyst 3 in situ. Thus, upon heating a THF solution of 4 (1 mol %) with KOtBu (1 mol %) and N-benzyl-2-methoxyacetamide (1 mmol) at 110° C. under H2 (10 atm) for 48 h, 80.2% of alcohol and 81.8% of amine were formed. No reaction took place in the absence of base. Hydrogenation of N-hexyl-2-methoxyacetamide catalyzed by 3 yielded 2-methoxy ethanol and hexyl amine in 90.7% and 90.3% yields, respectively (Table 1B, entry 2). N-hexyl-3-methyloxetane-3-carboxamide undergoes hydrogenation to the alcohol and amine without hydrogenolysis of the strained oxetane ring (Table 1B, entry 3). The heterocyclic amide, N-hexylfuran-2-carboxamide was hydrogenated to yield 68.8% of furfuryl alcohol and 68.1% of hexylamine (Table 1B, entry 4). The aromatic non-activated amide, N-benzylbenzamide is also hydrogenated to benzyl alcohol and benzyl amine (Table 1B, entry 5), but the yield is lower, probably because of steric reasons. Significantly, the aliphatic non-activated amides, N-ethylacetamide and N-methylpropionamide also underwent hydrogenation to yield the corresponding alcohols and amines (71% of ethanol and ethylamine for entry 6 and 68.4% of n-propanol and methylamine for entry 7). The product gaseous amines were analyzed by GC-MS spectrometry of the gas phase and not quantified. As expected, the activated amides, anilide derivatives, were converted into their corresponding alcohols and aniline in excellent yields (91-95%; Table 1B, entries 9-12) along with trace amounts of the secondary amines (detected by GC-MS) under similar conditions. The reaction is also effective for bis-amides. Thus, N,N′-(ethane-1,2-diyl)bis(2-methoxyacetamide) (0.5 mmol) was also hydrogenated using catalyst 3 under mild conditions (Table 1B, entry 13). Noteworthy, tent-amides also underwent hydrogenation almost quantitatively to yield alcohols and secondary amines in equivalent amounts (Table 1B, entries 14-16). Gratifyingly, heating a solution of N-formymorpholine (1 mmol) and complex 3 in THF at 110° C. yielded after 32 h 97.1% of methanol and 98.3% of morpholine; no decarbonylation of the formyl group took place (Table 1B, entry 17). These results highlight the substantial scope of the unprecedented, selective hydrogenation of amides catalyzed by 3, or by the air-stable 4 with an equivalent of base (which generates 3 in situ).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
953
Citations
TB Hoover - Recommended Methods for Purification of Solvents …, 2013 - books.google.com
N-Methylpropionamide (abbreviated NMP in this report) is a solvent remarkable chiefly for its high relative permittivity (dielectric constant). At-40 C, the relative permittivity of the …
Number of citations: 0 books.google.com
SD Ross, MM Labes - Journal of the American Chemical Society, 1957 - ACS Publications
… Because of these highly polarcharacteristics, dimethylformamide and N-methylpropionamide might be expected to be particularly effective solvents for SnI solvolyses. 3 To explore this …
Number of citations: 30 pubs.acs.org
JF Hinton, CE Westerman - Spectrochimica Acta Part A: Molecular …, 1970 - Elsevier
… of an extensive investigation of the properties and structures of pure and mixed solvent systems, we present data obtained by NMR techniques on the aqueous N-methylpropionamide (…
Number of citations: 10 www.sciencedirect.com
A Nikolic, B Jovic, V Krstic, J Trickovic - Journal of Molecular …, 2008 - academia.edu
The paper reports the results of FT-IR, NIR and 1H NMR study of N-methylpropionamide in carbontetrachloride solution and in presence of ethers as the O-electron donors: Diehylether (…
Number of citations: 6 www.academia.edu
A Nikolić, B Jović, S Csanady, S Petrović - Journal of molecular structure, 2007 - Elsevier
The paper reports the results of FT IR, NIR and 1 H NMR study of N-methylpropionamide (NMP) in carbon tetrachloride solution and in presence of cyclic ethers as the O-electron donors…
Number of citations: 16 www.sciencedirect.com
TB Hoover - The Journal of Physical Chemistry, 1969 - ACS Publications
Densities and dielectric constants of the N-methylpropionamide (NMP)-water system were measured at 20, 30, and 40. The curve of excess molar volume of the system vs. mole fraction …
Number of citations: 53 pubs.acs.org
A Nikolić, B Jović, V Krstić, J Tričković - Journal of Molecular Structure, 2008 - Elsevier
The paper reports the results of FT-IR, NIR and 1 H NMR study of N-methylpropionamide in carbontetrachloride solution and in presence of ethers as the O-electron donors: Diehylether …
Number of citations: 9 www.sciencedirect.com
Y Kawashima, RD Suenram, E Hirota - Journal of Molecular Spectroscopy, 2003 - Elsevier
… In the present study we focused attention to N-methylpropionamide (abbreviated as NMPA) (X=CH 3 CH 2 and Y=CH 3 ). Marstokk et al. [15] reported a microwave investigation of …
Number of citations: 19 www.sciencedirect.com
FJ Millero - The Journal of Physical Chemistry, 1968 - ACS Publications
… , and NaNOs in N-methylpropionamide and apparent molal … , and sodium benzoate in N-methylpropionamide have been … and electrolytes in N-methylpropionamide (NMP). NMP has …
Number of citations: 64 pubs.acs.org
RJ Ellis - Phytochemistry, 1975 - Elsevier
… 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide rapidly inhibits the synthesis of both the large and small subunits of Fraction I protein in greening detached pea shoots. This …
Number of citations: 105 www.sciencedirect.com

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